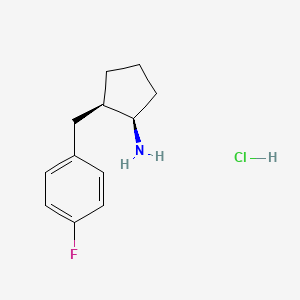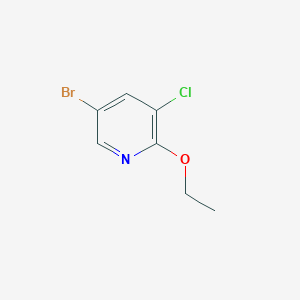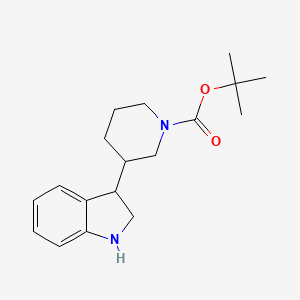
(1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride
Descripción general
Descripción
(1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride, also known as 4-fluorobenzyl-cyclopentanamine hydrochloride, is a cyclic amine derivative that has been extensively studied due to its potential use in a variety of scientific applications. This molecule is unique in that it contains both a cyclic and a linear group, which makes it an interesting target for research.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride has been studied for its potential use in a variety of scientific applications. It has been used as a model compound for studying the structure-activity relationships of cyclic amines, as well as for studying the pharmacology of other related compounds. It has also been studied for its potential use as a therapeutic agent for the treatment of certain diseases, such as cancer, and for its potential use as a tool for drug discovery.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, it has been shown to bind to certain receptors in the brain, which could potentially explain its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have some anti-inflammatory and analgesic effects in animal models. In addition, it has been shown to have some effects on the central nervous system, including an increase in dopamine levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride in laboratory experiments has several advantages. First, it is a relatively inexpensive compound and is readily available. Second, it is relatively stable and can be stored for long periods of time. Finally, it is a relatively simple molecule and can be easily synthesized. However, it is important to note that the effects of this compound have not been extensively studied, so the results of any experiments should be interpreted with caution.
Direcciones Futuras
The potential future directions for (1R,2R)-2-(4-Fluorobenzyl)cyclopentanamine hydrochloride are numerous. Further research into its mechanism of action could lead to a better understanding of its potential therapeutic effects. In addition, further study into its pharmacological properties could lead to the development of novel therapeutic agents. Finally, further research into its structure-activity relationships could lead to the development of more efficient synthesis methods for this compound.
Propiedades
IUPAC Name |
(1R,2R)-2-[(4-fluorophenyl)methyl]cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c13-11-6-4-9(5-7-11)8-10-2-1-3-12(10)14;/h4-7,10,12H,1-3,8,14H2;1H/t10-,12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAXGHUZSNHAJY-MHDYBILJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)N)CC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255705-12-4 | |
| Record name | Cyclopentanamine, 2-[(4-fluorophenyl)methyl]-, hydrochloride (1:1), (1R,2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255705-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1528045.png)
![Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B1528046.png)
![tert-butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1528047.png)




![3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B1528055.png)
![tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1528056.png)


![3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester](/img/structure/B1528062.png)
![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B1528066.png)
